4-Bromoisoquinolin-8-amine
Description
Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. mdpi.comrsc.orgsmolecule.com Its rigid framework and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal template for the design of a wide array of functional molecules. smolecule.com Isoquinoline derivatives are found in numerous natural alkaloids and have been integral to the development of therapeutic agents across various disease areas, including cancer, microbial infections, and neurological disorders. mdpi.comrsc.org The structural diversity and broad spectrum of biological activities associated with this core have cemented its importance in drug discovery, where it often serves as the foundational structure for new pharmaceutical candidates. smolecule.com
Academic Context and Research Landscape of Halogenated and Aminated Isoquinolines
The strategic introduction of halogen atoms and amino groups onto the isoquinoline core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation, particularly bromination, provides a reactive handle for further synthetic transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net This allows for the construction of complex molecular architectures from simpler, halogenated precursors. openmedicinalchemistryjournal.com Research has shown that the position and nature of the halogen can significantly influence the biological activity and selectivity of isoquinoline-based compounds.
Similarly, aminated isoquinolines are crucial intermediates and final products in pharmaceutical chemistry. The amino group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, or serve as a point for further derivatization. chemimpex.com The synthesis of aminoisoquinolines can be achieved through various methods, including the amination of halo-isoquinolines or the cyclization of appropriately substituted precursors. mdpi.comnih.gov The study of both halogenated and aminated isoquinolines is therefore a vibrant area of research, focused on creating novel compounds with tailored properties for specific applications. chemimpex.com
Positioning of 4-Bromoisoquinolin-8-amine within Advanced Isoquinoline Chemistry
This compound (CAS Number: 351458-46-3) is a distinct molecule that combines both a bromine atom and an amino group on the isoquinoline framework. sigmaaldrich.com This dual functionalization positions it as a potentially valuable building block in organic synthesis. The bromine at the C4 position and the amine at the C8 position offer two distinct points for chemical modification.
While extensive, peer-reviewed research detailing the specific synthesis and reactivity of this compound is limited, its structure suggests significant potential. It is recognized primarily as a research chemical available through various suppliers. sigmaaldrich.comaccelachem.comaccelachem.com The general synthetic routes to related 8-aminoisoquinoline (B1282671) derivatives often involve the functionalization of 8-bromoisoquinoline. mdpi.comresearchgate.netresearchgate.net For instance, methods like the Buchwald-Hartwig amination are commonly employed to introduce amino groups at the C8 position of a bromo-substituted isoquinoline. mdpi.com
The compound's structure, featuring both a nucleophilic amino group and a bromine atom suitable for cross-coupling, makes it a bifunctional reagent. This would theoretically allow for sequential or orthogonal synthetic strategies to build more complex, polysubstituted isoquinoline derivatives. However, without dedicated scholarly studies, its specific role and applications in advanced isoquinoline chemistry remain largely theoretical and underexplored in public research literature.
Compound Information Tables
Below are interactive tables detailing the properties of this compound and a related precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 351458-46-3 | sigmaaldrich.com |
| Molecular Formula | C₉H₇BrN₂ | sigmaaldrich.com |
| Molecular Weight | 223.07 g/mol | |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | BAQIJWFGYGKBRU-UHFFFAOYSA-N | sigmaaldrich.com |
| Physical Form | Solid | N/A |
| Purity | Typically ≥95% |
Table 2: Spectroscopic Data for the Related Compound 4-Bromoisoquinoline (B23445)
| Spectroscopy Type | Data | Source |
| ¹H NMR (CDCl₃) | Spectra recorded and analyzed. | sci-hub.box |
| ¹³C NMR (CDCl₃) | Spectra recorded and analyzed. | sci-hub.boxchemicalbook.com |
| FT-IR | Spectra recorded in the region of 4000–400 cm⁻¹. | sci-hub.boxresearchgate.net |
| FT-Raman | Spectra recorded in the region of 3500–10 cm⁻¹. | sci-hub.boxresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromoisoquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQIJWFGYGKBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332699 | |
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351458-46-3 | |
| Record name | 4-bromoisoquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 4 Bromoisoquinolin 8 Amine
Reactivity at the Bromine Atom: Pathways for Further Functionalization
The bromine atom on the isoquinoline (B145761) ring serves as a versatile handle for introducing a variety of substituents, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and 4-bromoisoquinolin-8-amine is a suitable substrate for these transformations. ambeed.comambeed.com
Suzuki Coupling : This reaction pairs the bromo-substituted isoquinoline with a boronic acid or its ester, facilitated by a palladium catalyst and a base, to create biaryl structures. This method allows for the introduction of various aryl groups at the C-4 position.
Heck Coupling : The Heck reaction enables the formation of a new carbon-carbon bond by reacting the bromo-isoquinoline with an alkene in the presence of a palladium catalyst and a base. This is useful for synthesizing alkenyl-substituted isoquinolines.
Sonogashira Coupling : This coupling reaction forms a carbon-carbon bond between the C-4 position of the isoquinoline and a terminal alkyne. google.com It is co-catalyzed by palladium and copper complexes and is instrumental in creating alkynyl-substituted isoquinolines. google.com
Buchwald-Hartwig Amination : This reaction creates a new carbon-nitrogen bond by coupling the bromo-isoquinoline with an amine. ambeed.com It allows for the introduction of a wide range of amine substituents at the C-4 position.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Arylisoquinolin-8-amine |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenylisoquinolin-8-amine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynylisoquinolin-8-amine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-(Substituted)aminoisoquinolin-8-amine |
While less common than palladium-catalyzed methods, the bromine atom at C-4 can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing properties of the isoquinoline ring can facilitate the replacement of the bromide by potent nucleophiles, though this often requires high temperatures or highly activated reactants.
The bromine atom can be exchanged for a metal, such as lithium, through metallation, typically using an organolithium reagent at low temperatures. The resulting organometallic intermediate is a strong nucleophile that can react with various electrophiles (e.g., aldehydes, ketones) to introduce different functional groups at the C-4 position.
Nucleophilic Displacement Reactions of the Bromine Moiety
Reactivity of the C-8 Amino Group: Diverse Amidation and Heterocycle Formation
The primary amino group at the C-8 position provides a site for a variety of chemical modifications, including the formation of amides, sulfonamides, and new heterocyclic structures.
The nucleophilic primary amine at C-8 readily reacts with electrophilic reagents.
Acylation : The amino group can be acylated with acyl chlorides or anhydrides to form amides. ambeed.com This is often used for protection or to introduce specific functionalities.
Alkylation : Direct alkylation with alkyl halides can be achieved under controlled conditions to yield mono- or di-alkylated products.
Sulfonylation : Reaction with sulfonyl chlorides produces sulfonamides, a common functional group in medicinal chemistry.
Table 2: Functionalization of the C-8 Amino Group of this compound
| Reaction | Reagent | Product Type |
| Acylation | Acyl chloride / Anhydride | N-(4-Bromoisoquinolin-8-yl)amide |
| Alkylation | Alkyl halide | N-Alkyl-4-bromoisoquinolin-8-amine |
| Sulfonylation | Sulfonyl chloride | N-(4-Bromoisoquinolin-8-yl)sulfonamide |
The primary amino group at C-8 can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and results in a product that can be stable or serve as an intermediate for further transformations, such as reduction to a secondary amine or use in the construction of more complex heterocyclic systems.
Cyclization Reactions for Annulating Additional Ring Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a synthetically versatile C-Br bond, presents opportunities for constructing novel fused heterocyclic systems. Annulation strategies can be envisioned that selectively utilize one or both of these functional groups in sequence.
One potential pathway involves the initial transformation of the 8-amino group into a more reactive functionality. For instance, a Sandmeyer reaction could convert the amine into an iodide, which is highly effective in palladium-catalyzed cross-coupling reactions. This newly installed group could then be used to build a ring. Alternatively, the amino group could be acylated with a molecule containing a terminal alkyne, setting the stage for an intramolecular cyclization.
A second major strategy would leverage the reactivity of the 4-bromo position, a common handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). A reactant could be coupled at the C4-position to introduce a side chain, which could subsequently cyclize onto another position of the isoquinoline core, such as the C5 position or, following activation, the nitrogen atom. For example, coupling with an ortho-aminophenylboronic acid could be followed by an intramolecular cyclization to generate a polycyclic aromatic system.
While direct intramolecular cyclization utilizing both the 4-bromo and 8-amino groups to forge a new ring is sterically improbable due to their placement on different rings of the bicyclic system, sequential reactions provide a viable path to complex fused structures. Nickel-catalyzed annulation of ortho-haloamides with alkynes to form isoquinolones represents a well-established method that could be adapted. mdpi.com
Table 1: Potential Precursors for Annulation Derived from this compound
| Starting Material | Reagent(s) | Potential Intermediate | Subsequent Annulation Strategy |
| This compound | 1. NaNO₂, HBr/H₂O2. KI | 4-Bromo-8-iodoisoquinoline | Intramolecular coupling or coupling/cyclization cascade |
| This compound | Prop-2-yn-1-oyl chloride | N-(4-Bromoisoquinolin-8-yl)propiolamide | Intramolecular cyclization (e.g., Sonogashira-type) |
| This compound | (2-Formylphenyl)boronic acid, Pd catalyst | 2-((8-Aminoisoquinolin-4-yl)methyl)benzaldehyde | Intramolecular condensation/cyclization |
Transformations Involving the Isoquinoline Nitrogen Atom and Ring System
The isoquinoline core of this compound is susceptible to several important transformations, including reduction of the ring system and reactions at the nitrogen atom.
A significant transformation is the selective hydrogenation of the carbocyclic (benzene) ring, leaving the nitrogen-containing pyridine (B92270) ring intact. This reaction yields 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives, which are valuable scaffolds in medicinal chemistry. thieme-connect.com Research on substituted isoquinolines has shown that ruthenium catalysts, particularly with chiral diphosphine ligands such as SKP or PhTRAP, can achieve high chemoselectivity for the hydrogenation of the carbocycle over the heterocycle. thieme-connect.comdicp.ac.cnnih.gov For example, the hydrogenation of 8-aminoisoquinoline (B1282671) using a Ru(methallyl)₂(cod)/Ph-SKP catalyst system proceeds smoothly to give the 5,6,7,8-tetrahydrogenated product in high yield. nih.gov In contrast, reduction of 4-aminoisoquinoline (B122460) under similar conditions also favors reduction of the carbocycle. researchgate.net
Table 2: Ruthenium-Catalyzed Carbocycle Hydrogenation of 8-Aminoisoquinoline
| Substrate | Catalyst System | Conditions | Product | Yield | Reference |
| 8-Aminoisoquinoline | Ru(methallyl)₂(cod) / (S,S,S)-Ph-SKP, K₂CO₃ | 50 bar H₂, iPrOH, 80 °C, 24 h | 8-Amino-5,6,7,8-tetrahydroisoquinoline | 94% | nih.gov |
The isoquinoline nitrogen atom retains its basic and nucleophilic character, allowing for transformations such as N-alkylation with alkyl halides to form quaternary isoquinolinium salts, or N-oxidation to form the corresponding N-oxide. Furthermore, reactions involving the N1-C1 unit are known. For instance, 4-bromoisoquinoline (B23445) has been shown to undergo reductive diallylation with triallylborane, which adds two allyl groups across the N2 and C1 positions. iupac.org This highlights the reactivity of the imine-like portion of the isoquinoline ring.
Mechanistic Studies on Chemo-, Regio-, and Stereoselectivity in Derivatization
The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemistry. Mechanistic considerations allow for the prediction and control of reaction outcomes.
Chemoselectivity : This refers to the preferential reaction of one functional group over others. The distinct nature of the amine, bromide, and isoquinoline nitrogen allows for high chemoselectivity with appropriate reagent choice.
8-Amino Group : Can be selectively acylated with acid chlorides or anhydrides, or undergo diazotization under aqueous acidic conditions without affecting the C-Br bond or the isoquinoline nitrogen.
4-Bromo Group : Is the primary site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which typically proceed via oxidative addition of the catalyst (e.g., Pd(0)) into the C-Br bond. These conditions often leave the amino group untouched, although it may require protection in some cases. Heck arylation of 4-bromoisoquinoline has been successfully demonstrated. liv.ac.uk
Isoquinoline Ring : As discussed previously, specific ruthenium catalysts can chemoselectively hydrogenate the carbocyclic portion of the ring system under high hydrogen pressure. dicp.ac.cnnih.gov
Regioselectivity : This governs the position at which a reaction occurs. For electrophilic aromatic substitution, the outcome is determined by the combined directing effects of the existing substituents. The 8-amino group is a powerful activating, ortho-, para-directing group, strongly favoring substitution at C7 and C5. The 4-bromo group is a deactivating, ortho-, para-director. The inherent reactivity of the isoquinoline nucleus itself favors electrophilic attack at C5 and C8. orgsyn.org In the case of this compound, the activating effect of the C8-amino group would likely dominate, making the C7 and C5 positions the most probable sites for further electrophilic substitution.
Stereoselectivity : This concerns the formation of a specific stereoisomer. A key reaction where this is relevant is the asymmetric hydrogenation of the carbocyclic ring. The use of chiral ruthenium-diphosphine catalysts, such as Ru/(S,S,S)-Ph-SKP, has been shown to induce high levels of enantioselectivity in the hydrogenation of substituted isoquinolines. nih.gov The reaction of 8-aminoisoquinoline, for example, yields the corresponding tetrahydroisoquinoline with a good enantiomeric ratio (90:10 er). nih.gov The mechanism is proposed to proceed via an inner-sphere pathway where the stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center during the hydrogen transfer steps. thieme-connect.com
Exploration of 4 Bromoisoquinolin 8 Amine and Its Derivatives in Medicinal Chemistry and Biological Sciences
Design and Synthesis of Novel Isoquinoline-Based Pharmacophores
The development of new drugs based on the isoquinoline (B145761) framework often begins with a deep understanding of how chemical structure influences biological activity. nih.govnih.gov This knowledge is then applied to the design and synthesis of new compounds with improved efficacy and selectivity. nih.govnih.gov
Structure-Activity Relationship (SAR) Investigations of 4-Bromoisoquinolin-8-amine Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule affect its biological activity. nih.govmdpi.com For isoquinoline derivatives, SAR studies have provided critical insights into the features necessary for their anticancer effects. nih.govbenthamdirect.com
For instance, in the development of 3-arylisoquinoline derivatives as dual inhibitors of topoisomerase I and II, SAR studies revealed that the nature and position of substituents on the aryl ring significantly impact cytotoxicity. nih.gov Similarly, studies on pyrrolo[2,1-a]isoquinolines, a class of compounds that includes the marine natural product lamellarin, have shown that the presence and position of hydroxyl and methoxy (B1213986) groups are crucial for their cytotoxic and topoisomerase inhibitory activities. rsc.org Specifically, hydroxyl groups at certain positions were found to be essential for cytotoxicity, while methoxy groups appeared less critical. rsc.org The substitution pattern on the isoquinoline core itself also plays a vital role; for example, the presence of a halogen, like the bromine atom in this compound, can influence binding affinity and reactivity.
The following table summarizes key SAR findings for various isoquinoline derivatives:
| Compound Class | Key Structural Features | Impact on Activity |
| 3-Arylisoquinolines | Substituents on the aryl ring | Significantly influences cytotoxicity and topoisomerase inhibition. nih.gov |
| Pyrrolo[2,1-a]isoquinolines | Hydroxyl and methoxy groups | Hydroxyl groups are often essential for high cytotoxic activity. rsc.org |
| Substituted Isoquinolin-1-ones | O-(3-hydroxypropyl) substituent | Enhanced antitumor activity compared to the parent compound. nih.gov |
| Berberine-12-amine derivatives | Length of n-alkyl chain | Activity increases with chain length up to a certain point, then decreases. mdpi.com |
Rational Drug Design Principles Applied to Isoquinoline Derivatives
Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. nih.govacs.org This approach is particularly relevant for isoquinoline derivatives, which have been shown to target various key proteins involved in cancer progression. nih.govacs.org
One key principle is the "message-address" concept, where a core molecular structure (the "message") is responsible for the general activity, while specific substituents (the "address") fine-tune the selectivity for a particular target. nih.gov This has been successfully applied in the design of highly selective non-peptide delta-opioid agonists based on an octahydroisoquinoline scaffold. nih.gov
In the context of anticancer drug design, isoquinoline derivatives have been rationally designed to target enzymes like topoisomerases and protein kinases. nih.govnih.govbrieflands.com For example, by analyzing the binding site of topoisomerase, researchers have designed 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines that show good superimposition with known topoisomerase inhibitors like topotecan. brieflands.com This structural mimicry is a cornerstone of rational design, aiming to create molecules that fit precisely into the active site of the target enzyme. acs.orgbrieflands.com
Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) is a powerful method that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.orgnih.gov These fragments are then grown or linked together to create more potent, drug-like molecules. frontiersin.orgnih.gov The isoquinoline core is a well-recognized fragment in medicinal chemistry. scispace.com
FBDD has been successfully applied to discover inhibitors for a wide range of targets, including those previously considered "undruggable." frontiersin.orgnih.gov The process typically involves screening a library of fragments and then using structural information, often from X-ray crystallography, to guide the elaboration of the initial hits. nih.govresearchoutreach.org
A key advantage of FBDD is that it can lead to higher hit rates and more efficient development timelines compared to traditional high-throughput screening. nih.gov For isoquinoline derivatives, FBDD can be used to explore the chemical space around the core structure, identifying optimal substituents for specific target interactions. nih.govresearchoutreach.org For example, a methodology has been developed to apply FBDD for the discovery of effective drugs without the need for X-ray structural information, using a known isoquinoline derivative drug as a starting template. researchoutreach.org
Biological Activity Profiling of this compound Derivatives
The biological evaluation of this compound derivatives has primarily focused on their potential as anticancer agents, owing to the established cytotoxic properties of the broader isoquinoline class of compounds. benthamdirect.comnih.gov
Anticancer and Cytotoxic Activities
Numerous studies have demonstrated the significant anticancer and cytotoxic activities of various isoquinoline derivatives against a range of human cancer cell lines. nih.govbenthamdirect.comnih.govrsc.orgnih.gov These compounds often exhibit potent growth-inhibitory effects at micromolar or even nanomolar concentrations. rsc.orgnih.gov
For example, certain 3-arylisoquinoline derivatives have shown excellent activity against liver cancer cells, with IC50 values in the low micromolar range. nih.gov Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, such as lamellarins, are among the most cytotoxic molecules in their series, with cytotoxicity values in the nanomolar range. rsc.org A study on substituted isoquinolin-1-ones also reported potent antitumor activity against five different human tumor cell lines. nih.gov
The following table presents the cytotoxic activity of selected isoquinoline derivatives against various cancer cell lines:
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 Values |
| Azepane-substituted 3-arylisoquinoline (Compound 7) | HuH7 (Liver), LM9 (Liver) | 1.93 µM, 2.10 µM nih.gov |
| Lamellarin D (1), K (3), M (5) | Various | 38–110 nM rsc.org |
| 2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines (4a-e, 7a-d) | HepG2 (Liver) | 4.25 to 70.05 μM brieflands.com |
| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-ones (e.g., 11e) | COLO 205 (Colon) | Nanomolar potency nih.gov |
| Spiroindolone derivative (3a) | K562 (Chronic Myeloid Leukemia) | 25.27 µg/mL researchgate.net |
A primary mechanism through which many isoquinoline-based anticancer agents exert their cytotoxic effects is by targeting topoisomerases, essential enzymes that regulate DNA topology. nih.govrsc.org These compounds can act as topoisomerase "poisons," stabilizing the transient complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately, cell death. rsc.orgresearchgate.netmdpi.com
Several isoquinoline derivatives have been identified as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov For instance, a specific azepane-substituted 3-arylisoquinoline was found to have dual inhibitory effects, with a stronger inhibition of Topo II than the positive control drug etoposide. nih.gov Molecular docking studies have further supported this mechanism, showing that these compounds can intercalate between DNA base pairs, consistent with DNA unwinding experiments. nih.govresearchgate.net
The lamellarins, a class of pyrrolo[2,1-a]isoquinolines, are well-known Topo I inhibitors. rsc.org Lamellarin D, for example, stabilizes the DNA-Topo I complex, targeting both nuclear and mitochondrial Topo I. rsc.org Naphthalimide derivatives, which contain a benz[de]isoquinoline-1,3-dione core, are also classic DNA intercalators and have been extensively investigated as topoisomerase inhibitors. oncotarget.com They are believed to bind to DNA primarily through intercalation of their planar tricyclic structure, although other binding modes have also been suggested. oncotarget.com
Evaluation in Diverse Tumor Cell Lines
Derivatives of the isoquinoline skeleton have demonstrated notable cytotoxic effects against various cancer cell lines. Research has explored the antiproliferative activities of these compounds, revealing structure-activity relationships that are crucial for the development of new anticancer agents.
One study focused on the synthesis and cytotoxic evaluation of C4-substituted isoquinolines. semanticscholar.org In this research, commercially available 4-bromoisoquinoline (B23445) was used as a starting material to create a series of new 4-isoquinoline propanamides and their unsaturated counterparts. semanticscholar.org The cytotoxic properties of these synthesized molecules were then assessed in two different tumor cell lines. semanticscholar.org Notably, two of the unsaturated amide derivatives, 6b and 6c , exhibited significant activity against the human non-small cell lung cancer cell line NSCLC-N16-L16, suggesting they could be promising leads for further development of cytotoxic agents. semanticscholar.orgscispace.com
Another investigation into isoquinoline derivatives focused on the antiproliferative activity of compounds derived from lycobetaine against a neuroendocrine prostate cancer (NEPC) cell line, LASCPC-01. mdpi.com This study involved the design and synthesis of several compounds with an aryl moiety substituted at different positions of the semanticscholar.orgncl.ac.ukdioxolo[4,5-g]isoquinoline core. mdpi.com Among the synthesized compounds, a 4-aryl-substituted isoquinoline derivative, compound 1 , demonstrated the most promising activity without a positive charge, leading to its selection for further optimization. mdpi.com
Furthermore, a variety of phenylaminoisoquinolinequinones were synthesized and evaluated for their antiproliferative activity against three human tumor-derived cancer cell lines. researchgate.net These compounds were prepared from 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone through acid-induced amination and bromination reactions. The study revealed that the location and the electron-donating capacity of the substituted phenylamino (B1219803) group on the quinone nucleus significantly influenced the antiproliferative activity. researchgate.net
The antitumor potential of N-aryl substituted 6-methoxy-1,2,3,4-tetrahydroquinolines was also investigated. nih.gov These newly synthesized compounds were tested for their in vitro antitumor activity against a panel of human tumor cell lines, including A549 (lung carcinoma), KB (epidermoid carcinoma of the mouth), and DU145 (prostate cancer). nih.gov
Table 1: Cytotoxicity of Selected Isoquinoline Derivatives
| Compound | Cell Line | Activity | Reference |
| 6b | NSCLC-N16-L16 | Active | semanticscholar.orgscispace.com |
| 6c | NSCLC-N16-L16 | Active | semanticscholar.orgscispace.com |
| 1 | LASCPC-01 | Active | mdpi.com |
Antimicrobial Properties and Related Pharmacological Actions
The isoquinoline framework is a constituent of many alkaloids and has been a source of inspiration for the development of antimicrobial agents. nih.govfrontiersin.org Research has shown that derivatives of isoquinoline and related heterocyclic systems possess a broad spectrum of antimicrobial activities.
A study on 4H-4-oxoquinolizine derivatives, which are structurally related to quinolones, demonstrated their potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including some quinolone-resistant strains. nih.gov The research involved the synthesis and evaluation of a series of oxoquinolizines with various substituents at the C-8 position. Many of these compounds showed better activity against Gram-positive bacteria than ciprofloxacin (B1669076) and were effective against ciprofloxacin- and methicillin-resistant S. aureus. nih.gov For instance, the cis-3-amino-4-methylpiperidine analogue 3ss showed improved in vivo efficacy in a mouse protection test compared to another agent, ABT-719. nih.gov
In another study, a series of new furochromone derivatives were synthesized and evaluated for their antimicrobial properties. mdpi.com Among the synthesized compounds, furochromenotriazolopyrimidine (20a,b ), furochromenoquinolin-6-amine (21a,b ), furochromenotriazepin-amine (9a,b ), and furochromenopyrimidine-amine (19a,b ) were identified as excellent antimicrobial agents. mdpi.com
Furthermore, the antimicrobial potential of 4-hydroxycoumarin (B602359) derivatives has been explored. scielo.br While these are not direct isoquinoline derivatives, the study highlights the broader interest in heterocyclic compounds as sources of new antibacterial agents. In this study, compounds 2 , 3 , and 8 showed significant antibacterial activity against Staphylococcus aureus (Gram-positive), while compounds 5 and 9 were more active against Salmonella typhimurium (Gram-negative). scielo.br
The antimicrobial activity of plant-derived secondary metabolites, including alkaloids and polyphenols, has also been a significant area of research. frontiersin.org Quinones, a class of aromatic compounds, exhibit antimicrobial activity by generating free radicals and forming irreversible complexes with proteins. frontiersin.org
Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives
| Compound | Target Organism | Activity | Reference |
| 3ss | S. aureus NCTC 10649M, S. pneumoniae ATCC 6303, E. coli JUHL | Active | nih.gov |
| 20a,b | Various bacteria and fungi | Excellent | mdpi.com |
| 21a,b | Various bacteria and fungi | Excellent | mdpi.com |
| 9a,b | Various bacteria and fungi | Excellent | mdpi.com |
| 19a,b | Various bacteria and fungi | Excellent | mdpi.com |
| 2 , 3 , 8 | Staphylococcus aureus | Active | scielo.br |
| 5 , 9 | Salmonella typhimurium | Active | scielo.br |
Potential for Central Nervous System (CNS) Active Agents
Isoquinoline and its derivatives have been investigated for their potential to act on the central nervous system. The structural features of these compounds make them suitable candidates for interacting with various CNS receptors.
A study focused on the design and synthesis of structurally constrained analogues of octahydrobenzo[f]quinoline and octahydrobenzo[g]quinoline as ligands for dopamine (B1211576) D2 and D3 receptors. nih.gov Among the new compounds, trans-octahydrobenzo[f]-quinolin-7-ol (8 ) showed the highest affinity for both D2 and D3 receptors, with its (-)-isomer being the more active form. nih.gov The research highlighted that hybrid structures containing the piperazine (B1678402) moiety exhibited enhanced affinity. nih.gov
Another area of investigation involves the development of isoquinoline-sulfonamide analogs of aripiprazole, a known antipsychotic agent. uj.edu.pl These new compounds target serotonin (B10506) 5-HT1A, 5-HT2A, 5-HT7 and dopamine D2/D3 receptors. The synthesis of these derivatives was achieved by reacting primary amines with 3-isoquinolinesulfonyl chloride or 7-quinolinesulfonyl chloride. uj.edu.pl
Furthermore, the synthesis of 1,8-disubstituted tetrahydroisoquinolines as potential CNS drug candidates has been explored. mdpi.comresearchgate.net A key step in this process was the development of an efficient synthesis for 8-fluoro-3,4-dihydroisoquinoline, which serves as a versatile intermediate. This intermediate can be transformed into 8-amino-3,4-dihydroisoquinolines, which are then used to create 1-substituted 8-amino-tetrahydroisoquinolines. mdpi.comresearchgate.net
Table 3: CNS Receptor Binding Affinity of Selected Isoquinoline Derivatives
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| (±)-8 | D3 | 14.9 nM | nih.gov |
| D2 | 49.1 nM | nih.gov | |
| (-)-8 | D3 | 4.95 nM | nih.gov |
| D2 | 23.6 nM | nih.gov | |
| (±)-24a | D3 | 419 nM | nih.gov |
| D2 | 3326 nM | nih.gov |
Exploration of Other Therapeutic Modalities
Beyond the well-explored areas of anticancer, antimicrobial, and CNS activity, isoquinoline derivatives have shown potential in other therapeutic modalities. The versatility of the isoquinoline scaffold allows for the development of compounds with diverse pharmacological profiles.
Isoquinoline derivatives have been investigated for their fluorescent properties, which could be utilized in various diagnostic and research applications. nih.gov A study on isoquinoline-3-amine derivatives revealed their potential as fluorophores. nih.gov
Additionally, research into synthetic amino acid derivatives has highlighted their potential as inhibitors of digestive enzymes, which could be a therapeutic strategy for metabolic disorders like type 2 diabetes and obesity. nih.gov While not directly isoquinoline-based, this research underscores the broader search for enzyme inhibitors among diverse chemical scaffolds.
The development of inhibitors for GABA shunt enzymes, such as GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), has also been a focus of research. nih.gov 4-Hydroxybenzaldehyde (B117250) (HBA) and its derivatives were studied as inhibitors for these enzymes, with HBA showing competitive inhibition. nih.gov
Molecular Interactions and Target Engagement Studies
Understanding the molecular interactions and target engagement of this compound derivatives is fundamental to elucidating their mechanisms of action and for rational drug design.
Receptor Binding Affinity and Ligand-Target Recognition
The affinity of isoquinoline derivatives for various receptors has been a key area of study. For instance, the binding of structurally constrained octahydrobenzo[f]quinoline and octahydrobenzo[g]quinoline derivatives to dopamine D2 and D3 receptors has been characterized. nih.gov The study revealed that compound (±)-8 had a high affinity for both receptors, with Ki values of 49.1 nM for D2 and 14.9 nM for D3. nih.gov The (-)-isomer of this compound, (-)-8 , showed even higher affinity. nih.gov
In a different study, the affinity of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives for apamin-sensitive SK channels was evaluated. researchgate.net The results indicated that the presence of a charged nitrogen group is crucial for high affinity. researchgate.net
Furthermore, the binding characteristics of p-bromoacetamidoprocaine (BAP), an affinity ligand for brain muscarinic and nicotinic cholinergic receptors, have been described. nih.gov BAP inhibited the binding of [3H]QNB to rat brain membranes in a concentration-dependent manner with a Ki value of 3 x 10^-7 M. nih.gov
Molecular docking studies have also been employed to understand the binding modes of these derivatives. For example, docking studies of 2,4-disubstituted quinoline (B57606) derivatives with the Mycobacterium tuberculosis receptor LipB showed binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr
Enzymatic Inhibition Assays and Kinetic Characterization
The inhibitory potential of isoquinoline derivatives against various enzymes has been investigated to understand their therapeutic potential.
Synthetic amino acid derivatives have been shown to inhibit digestive enzymes such as pancreatic lipase (B570770), pancreatic α-amylase, and α-glucosidase. nih.gov For example, compounds PPC80, PPC82, and PPC84 inhibited pancreatic lipase with IC50 values ranging from 167 to 1023 µM, acting through competitive or mixed mechanisms. nih.gov The same study found that PPC84, PPC89, and PPC101 were potent inhibitors of α-glucosidase with IC50 values between 51 and 353 µM. nih.gov
In another study, 4-hydroxybenzaldehyde (HBA) derivatives were identified as inhibitors of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). nih.gov HBA exhibited competitive inhibition of GABA-T with respect to α-ketoglutarate. nih.gov
The inhibition of carbonic anhydrase-II by 4-hydroxycoumarin derivatives has also been reported. scielo.br Compounds (2) and (6) showed enzyme inhibition with IC50 values of 263±0.3 and 456±0.1, respectively. scielo.br
Table 4: Enzymatic Inhibition by Selected Derivatives
| Compound | Enzyme | Inhibition (IC50) | Mechanism | Reference |
| PPC80 | Pancreatic Lipase | 167-1023 µM | Competitive/Mixed | nih.gov |
| PPC82 | Pancreatic Lipase | 167-1023 µM | Competitive/Mixed | nih.gov |
| PPC84 | Pancreatic Lipase | 167-1023 µM | Competitive/Mixed | nih.gov |
| PPC84 | α-Glucosidase | 51-353 µM | Competitive | nih.gov |
| PPC89 | α-Glucosidase | 51-353 µM | Competitive | nih.gov |
| PPC101 | α-Glucosidase | 51-353 µM | Competitive | nih.gov |
| (2) | Carbonic Anhydrase-II | 263±0.3 µM | - | scielo.br |
| (6) | Carbonic Anhydrase-II | 456±0.1 µM | - | scielo.br |
| HBA | GABA Transaminase | - | Competitive | nih.gov |
Preclinical Efficacy and Selectivity Assessments in Relevant Biological Models
Detailed research findings have demonstrated that specific structural modifications to the isoquinoline core can yield compounds with significant biological activity and, in some cases, remarkable selectivity.
Anticancer Activity
The anticancer potential of isoquinoline derivatives has been a major focus of preclinical research. These investigations have revealed potent cytotoxic and antiproliferative effects against various cancer cell lines.
Cytotoxicity in Human Cancer Cell Lines: Studies on C4-substituted isoquinolines have identified compounds with notable cytotoxic effects. scispace.comsemanticscholar.org A series of C4-isoquinoline propanamides and their unsaturated analogs were evaluated for their in vitro cytotoxicity against two tumor cell lines: the human non-small cell lung cancer line (NSCLC-NCI-H460) and a human ovarian cancer cell line (A2780). Among the tested compounds, two unsaturated amides, 6b and 6c , demonstrated sufficient activity against the NSCLC-NCI-H460 cell line to be considered for further investigation. scispace.comsemanticscholar.org
In a separate line of research, derivatives of the natural product lycobetaine were optimized to enhance activity against neuroendocrine prostate cancer (NEPC). nih.govmdpi.com This led to the discovery of compound 46 , a 4-aryl-substituted isoquinoline derivative, which showed potent inhibitory activity against the NEPC cell line LASCPC-01 with a half-maximal inhibitory concentration (IC₅₀) value of 0.47 μM. nih.govmdpi.com This highlights the efficacy of the isoquinoline scaffold in targeting highly aggressive and therapy-resistant cancers.
Table 1: In Vitro Antiproliferative Activity of Selected Isoquinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 46 | LASCPC-01 (NEPC) | 0.47 μM | nih.govmdpi.com |
| Compound 6b | NSCLC-NCI-H460 | Active | scispace.comsemanticscholar.org |
| Compound 6c | NSCLC-NCI-H460 | Active | scispace.comsemanticscholar.org |
In Vivo Antitumor Efficacy: The evaluation of isoquinoline derivatives in animal models provides crucial data on their systemic efficacy. A series of 4-amino-substituted isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and tested for antineoplastic activity in mice bearing L1210 leukemia. researchgate.net The most active compounds in this series were 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone (9b) . Both compounds produced optimal percent treated/control (% T/C) values of 177, indicating significant tumor growth inhibition. researchgate.net
Table 2: In Vivo Antitumor Activity of Isoquinoline-1-carboxaldehyde Thiosemicarbazones against L1210 Leukemia This table is interactive. You can sort and filter the data.
| Compound | Optimal % T/C | Source |
|---|---|---|
| 9a | 177 | researchgate.net |
| 9b | 177 | researchgate.net |
Selectivity Profile
A critical aspect of a drug candidate's preclinical evaluation is its selectivity. High selectivity for cancer cells over non-cancerous cells, or for one subtype of cancer cell over another, can translate to a wider therapeutic window and fewer side effects.
Derivatives of this compound have shown promising selectivity. For instance, compound 46 , which was potent against the NEPC cell line LASCPC-01, was also tested against the prostate cancer cell line PC-3. nih.govmdpi.com It displayed remarkable selectivity, with a selectivity index greater than 190-fold for the NEPC cell line over the PC-3 line. nih.govmdpi.com This suggests that the compound targets a pathway or protein that is critical for the NEPC phenotype but less so for other prostate cancer cells.
Efficacy in Other Biological Models
Beyond oncology, isoquinoline derivatives have been assessed in other therapeutic areas.
Antibacterial Activity: A study on amino- and aminobromoisoquinolinequinones evaluated their activity against the fish pathogen Piscirickettsia salmonis. researchgate.net While the brominated derivatives themselves did not show cytotoxicity, specific analogs demonstrated antibacterial efficacy. The derivatives methyl 6-bromo-7-((4-methoxyphenyl)amino)-1,3-dimethy-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate (4b) and methyl 7-((4′-amino-[1,1′-biphenyl]-4-yl)amino)-6-bromo-1,3-dimethy-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylate (4g) were found to reduce the bacterial load at a concentration of 25 μg/mL. researchgate.net
Kinase Inhibition: The isoquinoline scaffold is a known component of many protein kinase inhibitors. Research into 3-aryl-8-bromo-isoquinoline intermediates has been conducted to develop selective kinase inhibitors. osti.gov The strategy involves exploiting atropisomerism—a type of stereoisomerism arising from hindered rotation around a single bond—to enhance the target selectivity of these inhibitors. osti.gov This approach aims to create compounds that can precisely fit into the ATP-binding pocket of a specific kinase, thereby improving potency and reducing off-target effects.
Advanced Applications As a Synthetic Synthon and Building Block
Role of 4-Bromoisoquinolin-8-amine in the Construction of Complex Heterocyclic Architectures
This compound serves as a pivotal synthon for the assembly of complex heterocyclic systems. The presence of two distinct reactive sites—the nucleophilic amino group at the C8 position and the synthetically versatile bromine atom at the C4 position—allows for sequential and site-selective functionalization. This dual reactivity is instrumental in building elaborate molecular scaffolds.
The bromine atom is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, including well-established methods like Suzuki, Heck, and Buchwald-Hartwig aminations, enable the introduction of a wide range of substituents at the C4 position, such as aryl, alkyl, and amino groups. For instance, the Buchwald-Hartwig amination of related bromo-aminoisoquinolines has been successfully employed to create C-N bonds, a crucial step in the synthesis of many biologically active compounds and functional materials. vulcanchem.com Similarly, the amino group at C8 can undergo a host of chemical transformations. It can be diazotized and converted to other functional groups or can act as a nucleophile or a directing group in subsequent synthetic steps.
This orthogonal reactivity allows for a stepwise construction strategy. A typical synthetic sequence might involve a cross-coupling reaction at the C4-bromo position, followed by a transformation of the C8-amino group to build fused ring systems or introduce further complexity. This approach has been used in the synthesis of polycyclic aromatic systems and other intricate heterocyclic structures that are often investigated for their unique photophysical or biological properties. For example, related bromoisoquinolines are precursors in the synthesis of 4-bromoisoquinolones through copper-mediated aerobic reactions. researchgate.net
Development of Advanced Materials and Functional Molecules Utilizing the Isoquinoline (B145761) Scaffold
The isoquinoline core is a well-recognized pharmacophore in medicinal chemistry and a privileged scaffold in materials science. Molecules built upon the this compound framework are being explored for their potential in creating advanced functional materials.
In the realm of materials science, the planar and aromatic nature of the isoquinoline ring system is conducive to forming materials with interesting electronic and photophysical properties. The ability to functionalize the scaffold at both the C4 and C8 positions allows for fine-tuning of these properties. For example, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, which is critical for applications in organic electronics.
Analogous chlorinated isoquinoline amines have been explored for their utility in materials science due to the planar aromatic structure that promotes π-π stacking in supramolecular assemblies. This property is essential for the performance of organic light-emitting diodes (OLEDs), where efficient charge transport and light emission are paramount. avantama.com The introduction of a bromine atom, as in this compound, and a tert-butylphenyl group on a related isoquinoline amine has been shown to create a lipophilic molecule with potential applications in pharmaceutical research, such as kinase inhibitors. vulcanchem.com This highlights the potential of using this compound to develop new molecules for OLEDs, sensors, and other electronic devices.
Utility in Catalyst Design and Ligand Development for Asymmetric Synthesis
The field of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, heavily relies on the design of effective chiral ligands. ugent.be The unique structure of this compound makes it an interesting candidate for ligand development.
Molecules containing the isoquinoline motif, particularly biisoquinolines, have been recognized as effective chelating agents and have been synthesized and used as chiral ligands in asymmetric catalysis. ntu.edu.sg These ligands have shown moderate to excellent enantioselectivities in reactions like the addition of diethylzinc (B1219324) to ketones. ntu.edu.sg The chirality in these systems often arises from atropisomerism, which is hindered rotation around a single bond, a phenomenon observed in 1,1'-biisoquinoline (B174415) systems due to steric hindrance. mdpi.com
This compound can serve as a precursor to such chiral ligands. For example, dimerization through a coupling reaction could potentially form a bidentate biisoquinoline ligand. The amino group at the C8 position provides a coordination site for metal centers, which is a key feature of many successful ligands. Furthermore, the amine can be modified to create more complex ligand structures, such as Schiff bases or N-heterocyclic carbenes (NHCs), which have broad applications in catalysis. thieme-connect.comcardiff.ac.uk New classes of axial-chiral biisoquinoline N,N'-dioxides have been evaluated as catalysts for enantioselective reactions, demonstrating the ongoing interest in this scaffold for catalyst design. purdue.edu The development of such catalysts is an active area of research, with computational methods increasingly being used to design and optimize their performance. rsc.orgarxiv.org
Future Perspectives and Emerging Research Challenges
Development of More Sustainable and Green Synthetic Routes for Isoquinoline (B145761) Derivatives
A primary challenge in the broader application of isoquinoline derivatives is the scalability and environmental impact of their synthesis. numberanalytics.com Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions often require harsh conditions and generate significant waste. The future lies in developing more sustainable and cost-effective synthetic methods. numberanalytics.com
Research is increasingly focused on green chemistry principles to address these limitations. ncsu.eduunep.org Key areas of development include:
Transition-Metal Catalysis: The use of earth-abundant 3d-transition metals like iron, copper, and nickel is a promising alternative to precious metals such as palladium and rhodium. bohrium.com These catalysts can enable novel reaction pathways, such as C-H bond activation, under milder conditions. bohrium.com For a compound like 4-Bromoisoquinolin-8-amine, such methods could offer more efficient and selective routes to functionalization.
Catalyst-Free Processes: Innovations in using environmentally benign reaction media, such as deep eutectic solvents (DES), are gaining traction. rsc.org One study demonstrated a catalyst-free synthesis of quinoline (B57606) derivatives using a non-toxic and reusable medium of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid, highlighting a potential green path for related heterocycles. rsc.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer improved control over reaction parameters, leading to higher yields, shorter reaction times, and reduced energy consumption. jptcp.com Microwave-assisted synthesis, in particular, has shown benefits in the creation of nitrogen-containing heterocycles. jptcp.com
These sustainable approaches are crucial for the economical and environmentally responsible production of complex isoquinolines for pharmaceutical and industrial use. numberanalytics.com
Identification of Novel Biological Targets and Undiscovered Therapeutic Applications
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net While its role in developing treatments for cancer, microbial infections, and neurodegenerative diseases is well-established, the search for new applications is a vibrant area of research. researchgate.netontosight.airesearchgate.net
Future research is aimed at exploring new frontiers:
Multifactorial Diseases: For complex conditions like Alzheimer's disease, which involve multiple pathological pathways, the versatility of the isoquinoline scaffold is a significant advantage. researchgate.net Derivatives are being studied for their ability to simultaneously modulate neuroinflammation, oxidative stress, and the aggregation of Aβ peptides. researchgate.net
Enzyme Inhibition: Isoquinolines are potent inhibitors of various enzymes. researchgate.net The specific substitution pattern of this compound, featuring a halogen atom and an amino group, makes it an intriguing candidate for targeting enzymes where halogen bonding and hydrogen bonding can be exploited for high-affinity interactions, such as with certain kinases or NAD+ dependent enzymes. researchgate.net
Combination Therapies: There is growing interest in developing isoquinoline-based compounds that act as adjuncts to existing drugs. nih.gov These molecules can enhance the efficacy of current treatments or help overcome drug resistance, for example, by inhibiting bacterial efflux pumps. nih.gov
Trace Amine Receptors: The amino group in this compound suggests potential activity at novel neurological targets like trace amine-associated receptors (TAARs), which are implicated in psychiatric and neurodegenerative disorders. nih.gov
The continued exploration of isoquinoline libraries against diverse biological screens is expected to uncover previously unknown therapeutic uses. numberanalytics.com
Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery
The discovery of new lead compounds is being accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. researchoutreach.org These technologies allow researchers to rapidly synthesize and evaluate vast libraries of compounds, significantly speeding up the initial phases of drug discovery.
The isoquinoline framework is ideally suited for these approaches. A compound like this compound serves as a versatile building block. Its reactive amine and bromo-substituted sites can be readily modified to generate a large library of derivatives. jptcp.comnih.gov
A particularly powerful technique is Fragment-Based Drug Discovery (FBDD) . researchoutreach.org In this method, small, simple molecular fragments are screened for weak binding to a biological target. researchoutreach.org Hits can then be optimized or merged to create a more potent lead compound. digitellinc.com Researchers have successfully used a library of monosubstituted isoquinolines to identify potent kinase inhibitors by merging fragments, a strategy that is effective even without detailed structural information of the target protein. researchoutreach.orgdigitellinc.com This approach streamlines the discovery of inhibitors for challenging targets like those involved in rheumatoid arthritis. digitellinc.com
Advancements in Structure-Based Drug Design for Enhanced Potency, Selectivity, and Reduced Toxicity
Parallel to high-throughput screening, structure-based drug design (SBDD) offers a rational approach to optimizing drug candidates. By using computational tools and the three-dimensional structure of a target protein, chemists can design molecules with improved properties. ontosight.ai
For this compound, its specific functional groups are key to its potential in SBDD:
Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can be leveraged to enhance both the potency and selectivity of a drug candidate.
Hydrogen Bonding: The amine group at the C8 position is a classic hydrogen bond donor and acceptor, allowing it to form critical interactions within a protein's binding site.
Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking can predict how derivatives will interact with target sites, such as the active site of a kinase. This allows for the in silico evaluation of many potential structures before committing to their chemical synthesis, saving time and resources.
This rational design approach is critical for refining lead compounds to maximize their therapeutic effect while minimizing off-target interactions that could lead to toxicity. numberanalytics.com The synergy between computational modeling and experimental validation will continue to drive the development of the next generation of isoquinoline-based therapeutics. ontosight.ai
Q & A
Q. Purity Assessment :
Q. Structural Validation :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 3.1–4.0 ppm, broad) .
- ¹³C NMR : Identify quaternary carbons (C-Br at ~120 ppm) .
Advanced Research Questions
Q. How can conflicting pharmacological data (e.g., receptor binding vs. cytotoxicity) be resolved for this compound derivatives?
- Contradiction Analysis Framework :
Dose-Response Studies : Test compounds across a wide concentration range (nM–μM) to identify therapeutic windows .
Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding .
Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Case Study : DNA adduct formation (e.g., with 4-ABP analogs) may explain cytotoxicity in otherwise active compounds .
Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?
- Advanced Techniques :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control bromine substitution patterns .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dimerization) via rapid heating/cooling cycles .
- Computational Modeling : DFT calculations to predict transition states and optimize ligand-metal interactions .
Q. How do researchers differentiate between in vitro and in vivo efficacy for this compound-based inhibitors?
- Experimental Design :
Q. In Vitro :
Q. In Vivo :
- Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
- Toxicity: Monitor liver enzymes (ALT/AST) and histopathology .
Methodological Considerations
Q. What are the best practices for handling discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
- Resolution Protocol :
Solvent Calibration : Ensure deuterated solvents (CDCl₃ vs. DMSO-d₆) are accounted for .
pH Adjustment : Protonate/deprotonate amines using TFA or NH₄OH to stabilize signals .
Cross-Validation : Compare with reference spectra from databases (e.g., SDBS or Reaxys) .
Q. How can researchers mitigate over-constraining in computational models of this compound reactivity?
- Constraint-Based Solutions :
- Pareto Optimization : Balance conflicting objectives (e.g., yield vs. purity) using multi-variable algorithms .
- Sensitivity Analysis : Identify critical parameters (e.g., temperature, catalyst loading) via Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
